molecular formula C14H20BrNO2 B13606432 tert-Butyl (3-bromo-1-phenylpropyl)carbamate

tert-Butyl (3-bromo-1-phenylpropyl)carbamate

Cat. No.: B13606432
M. Wt: 314.22 g/mol
InChI Key: BIQRCBDCDWBGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-bromo-1-phenylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-1-phenylpropyl)carbamate typically involves the reaction of 3-bromo-1-phenylpropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of the di-tert-butyl dicarbonate, forming the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-1-phenylpropyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in subsequent reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate

Uniqueness: tert-Butyl N-(3-bromo-1-phenylpropyl)carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and stability. The phenyl group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-(3-bromo-1-phenylpropyl)carbamate

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)

InChI Key

BIQRCBDCDWBGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.